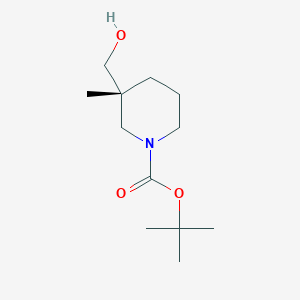

(R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate

Description

This compound is a chiral piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent, and a methyl group at the 3-position of the piperidine ring. Its stereochemistry (R-configuration) and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for modulating pharmacokinetic properties or serving as a precursor to bioactive molecules.

Propriétés

IUPAC Name |

tert-butyl (3R)-3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNKCYOZCJEKOH-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN(C1)C(=O)OC(C)(C)C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601123867 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956435-32-7 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956435-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(hydroxymethyl)-3-methyl-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601123867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ®-3-hydroxymethylpiperidine with tert-butyl chloroformate under basic conditions to form the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be optimized using flow microreactor systems. These systems allow for more efficient, versatile, and sustainable production compared to traditional batch processes . The use of microreactors can enhance reaction control, reduce waste, and improve overall yield.

Analyse Des Réactions Chimiques

Types of Reactions

®-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(R)-TBHMP is primarily utilized in the development of pharmaceutical compounds due to its structural features that enable the modulation of biological activity.

Case Study: Synthesis of Antidepressants

A notable application of (R)-TBHMP is in the synthesis of novel antidepressant agents. Research has shown that derivatives of piperidine, including those based on (R)-TBHMP, exhibit significant serotonin reuptake inhibition, which is crucial for the treatment of depression and anxiety disorders. For instance, a study demonstrated that modifying the piperidine core with hydroxymethyl groups enhanced selectivity towards serotonin transporters, leading to improved pharmacological profiles .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of various nitrogen-containing compounds.

Case Study: Synthesis of Chiral Ligands

(R)-TBHMP has been employed as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality has been exploited in the synthesis of complex molecules such as chiral ligands used in catalysis. For example, researchers have successfully synthesized enantiomerically pure ligands for asymmetric hydrogenation reactions using (R)-TBHMP as a starting material, demonstrating its utility in producing high-value chiral compounds .

Agrochemicals

The compound’s piperidine structure allows for modifications that can lead to bioactive agrochemical agents.

Case Study: Development of Insecticides

In agrochemical research, derivatives of (R)-TBHMP have been explored for their potential as insecticides. The introduction of various functional groups has led to compounds that exhibit potent insecticidal activity against common pests while maintaining low toxicity to non-target organisms. This application highlights the compound's versatility beyond pharmaceuticals .

Mécanisme D'action

The mechanism of action of ®-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area being studied .

Comparaison Avec Des Composés Similaires

Substituent Position and Ring Size

Key Observations :

Stereochemical and Functional Group Variations

Key Observations :

- Amino vs. Hydroxymethyl: Amino groups (e.g., ) enable nucleophilic coupling reactions, whereas hydroxymethyl groups in the target compound are more suited for oxidation or esterification .

- Stereochemical Impact : The R-configuration in the target compound may confer specific binding affinities in drug-receptor interactions, as seen in related chiral intermediates .

Physicochemical Properties

Key Observations :

- LogP Differences : The target compound’s LogP (~1.5) balances lipophilicity and hydrophilicity, making it more versatile in formulation than the highly lipophilic tert-butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate .

- TPSA Consistency : All analogs share similar TPSA values (~60.7 Ų), indicating comparable hydrogen-bonding capacity.

Activité Biologique

(R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is a chiral compound belonging to the piperidine class, characterized by its unique molecular structure featuring a tert-butyl group, a hydroxymethyl group, and a methyl group on the piperidine ring. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 229.32 g/mol

- CAS Number : 1956435-32-7

The compound is known for its high solubility in various solvents, making it suitable for diverse applications in research and industry. Its synthesis typically involves the reaction of 3-hydroxymethylpiperidine with tert-butyl chloroformate under basic conditions .

The biological activity of (R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate is primarily linked to its role as an intermediate in the synthesis of pharmaceutical compounds. It may act as a prodrug, releasing active metabolites upon metabolic conversion. The specific mechanisms can vary based on the therapeutic target, often involving interactions with enzymes or receptors relevant to neurological disorders .

1. Medicinal Chemistry

Research indicates that this compound may have potential applications in treating neurological disorders. Its structure allows for modification that can enhance its pharmacological properties. For instance, derivatives have been explored for their effects on neurotransmitter systems, particularly in relation to acetylcholine receptors which are crucial in cognitive function .

2. Cancer Therapy

Recent studies have highlighted the anticancer potential of piperidine derivatives, including (R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of piperidine have demonstrated enhanced cytotoxicity and apoptosis induction in tumor models compared to established chemotherapeutic agents . This suggests that modifications to the piperidine structure can lead to compounds with significant anticancer activity.

3. Enzyme Interactions

The compound has also been utilized in studies examining enzyme mechanisms and protein-ligand interactions. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research .

Case Study 1: Anticancer Activity

A recent investigation into piperidine derivatives revealed that certain modifications could enhance their interaction with the M3 muscarinic acetylcholine receptor (M3R), which is implicated in cancer progression. The study found that compounds similar to (R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate exhibited improved binding affinity and increased apoptosis induction in colorectal cancer cells .

Case Study 2: Neuropharmacology

In another study focused on neurological applications, researchers synthesized several derivatives of (R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate and evaluated their effects on neurotransmitter release. The results indicated that some derivatives could enhance acetylcholine release, suggesting potential use in treating conditions like Alzheimer's disease .

Comparative Analysis of Piperidine Derivatives

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | Chiral with tert-butyl and hydroxymethyl groups | Potential neuroprotective and anticancer properties |

| (S)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate | Chiral inversion at nitrogen | Different stereochemistry may lead to varied biological activity |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Hydroxymethyl group at position four | May exhibit different pharmacokinetics due to altered position of substituents |

This table illustrates how variations in structure can significantly influence the properties and potential applications of similar compounds.

Q & A

Q. What are the key considerations for synthesizing (R)-tert-Butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate with high enantiomeric purity?

- Methodological Answer: Enantiomeric purity is critical for biological activity. Use chiral auxiliaries or asymmetric catalysis during synthesis. Protecting group strategies (e.g., tert-butyloxycarbonyl (Boc) groups) ensure selective functionalization of the piperidine ring. For example, Boc protection of the piperidine nitrogen prevents unwanted side reactions during hydroxymethyl group introduction . Reaction conditions (e.g., low temperatures, controlled stoichiometry) minimize racemization. Chiral resolution via HPLC with a chiral stationary phase or enzymatic resolution can isolate the (R)-enantiomer .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm regiochemistry and stereochemistry, particularly the hydroxymethyl and methyl substituents on the piperidine ring.

- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves absolute stereochemistry, as demonstrated in structurally similar compounds (e.g., tert-butyl carbamoyl derivatives) .

- FT-IR: Identifies functional groups (e.g., C=O stretch of the Boc group at ~1680 cm) .

Q. How can computational tools predict the compound’s physicochemical properties?

- Methodological Answer: Use software like Gaussian or Schrödinger Suite to calculate:

- LogP (Partition Coefficient): Predicts lipophilicity using substituent contributions (e.g., hydroxymethyl increases hydrophilicity).

- Topological Polar Surface Area (TPSA): Estimates solubility and membrane permeability (TPSA ~70 Å for similar compounds) .

- Molecular Dynamics Simulations: Model conformational flexibility and hydrogen-bonding interactions with biological targets .

Advanced Research Questions

Q. How can reaction yields be optimized while minimizing byproducts during synthesis?

- Methodological Answer:

- Catalyst Screening: Use DMAP (4-dimethylaminopyridine) or triethylamine to enhance acylation efficiency .

- Temperature Control: Conduct reactions at 0–20°C to suppress side reactions (e.g., over-alkylation).

- Purification: Employ silica gel chromatography or recrystallization to isolate the product. For example, tert-butyl piperidine derivatives are often purified via gradient elution with hexane/ethyl acetate .

- In-line Analytics: Monitor reactions via TLC or LC-MS to terminate at optimal conversion .

Q. How does the hydroxymethyl group influence conformational stability compared to other substituents?

- Methodological Answer: The hydroxymethyl group introduces steric hindrance and hydrogen-bonding capability. Compare with analogs:

- Methyl Substituents: Increase hydrophobicity but reduce polarity.

- Pyridinylmethyl Groups: Enhance π-π stacking with biological targets but may reduce solubility .

- Trifluoroacetamido Groups: Improve target selectivity via electronic effects but complicate synthesis .

Use NOESY NMR or X-ray crystallography to analyze how the hydroxymethyl group affects the piperidine ring’s chair conformation .

Q. What strategies resolve contradictions in reported biological activities of similar piperidine derivatives?

- Methodological Answer:

- Purity Assessment: Use HPLC (>95% purity) to exclude impurities affecting activity.

- Stereochemical Verification: Ensure enantiomeric purity, as (R)- vs. (S)-configurations can reverse efficacy .

- Assay Standardization: Replicate studies under identical conditions (e.g., pH, temperature, cell lines). For example, tert-butyl derivatives with trifluoroacetamido groups showed varied enzyme inhibition due to assay buffer differences .

- Structural-Activity Relationship (SAR) Studies: Systematically modify substituents to isolate contributing factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.